molecular formula C23H24N2O4 B15104339 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone

2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone

Cat. No.: B15104339
M. Wt: 392.4 g/mol
InChI Key: NFMAZKRPHMLVEX-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone is a complex organic compound with a unique structure that combines isoquinolinone and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core and introduce the methoxyethyl and phenylmorpholino groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl acetate
  • 2-Methoxyphenyl isocyanate
  • 2-(2-Methoxyethyl)phenol

Uniqueness

Compared to similar compounds, 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone stands out due to its combination of isoquinolinone and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs. For example, the presence of the morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-4-(2-phenylmorpholine-4-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C23H24N2O4/c1-28-13-11-24-15-20(18-9-5-6-10-19(18)22(24)26)23(27)25-12-14-29-21(16-25)17-7-3-2-4-8-17/h2-10,15,21H,11-14,16H2,1H3

InChI Key

NFMAZKRPHMLVEX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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